molecular formula C14H19BrO3 B1305591 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone CAS No. 40786-20-7

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone

Cat. No. B1305591
CAS RN: 40786-20-7
M. Wt: 315.2 g/mol
InChI Key: DRGBHKZRLWJAOU-UHFFFAOYSA-N
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Description

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone is a chemical compound with the CAS Number: 40786-20-7 . It has a molecular weight of 315.21 . It is also referred to as FTY720 or Fingolimod, which is an immunomodulator drug used in the treatment of multiple sclerosis.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of potassium carbonate and potassium iodide in acetone . Another method involves the use of sodium hydroxide in water . A third method involves the use of potassium iodide and potassium carbonate in hexane and butanone .


Molecular Structure Analysis

The IUPAC name of this compound is 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone . The InChI code is 1S/C14H19BrO3/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,17H,3-5,8-9H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,4-dihydroxy-3-n-propylacetophenone with 1,3-dibromopropane . The reaction mixture is heated under reflux and then cooled, poured onto water, and extracted with methylene chloride .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Autoimmune Disease Models

The compound has shown efficacy in animal models of autoimmune diseases, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis . These studies help in understanding the drug’s mechanism and potential applications in other autoimmune conditions .

Psoriasis Clinical Trials

Currently, this compound is being evaluated for use in clinical trials for psoriasis , a chronic autoimmune skin disease. The trials aim to determine its effectiveness and safety for psoriasis treatment .

Safety And Hazards

The safety data sheet for this compound indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed or inhaled .

properties

IUPAC Name

1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO3/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,17H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGBHKZRLWJAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379461
Record name 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone

CAS RN

40786-20-7
Record name 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dihydroxy-3-propylacetophenone (2.7 g), 1,3-dibromopropane (2.8 ml) and potassium carbonate (1.9 g) in acetone (50 ml) was refluxed for 3 hours. Insoluble materials were filtered off, and the filtrate was concentrated. The resulting syrup was purified by means of a silica gel flash chromatography (chloroform-hexane=1:1) to give 3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl bromide (2.9 g) as colorless and transparent syrup.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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